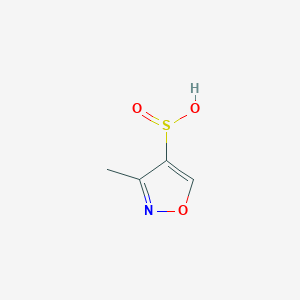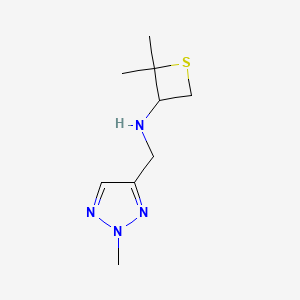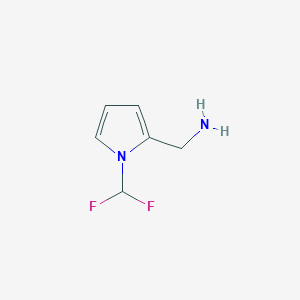
1-(5-Hydroxy-3-methoxypyridin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Hydroxy-3-methoxypyridin-2-yl)ethanone is a chemical compound with the molecular formula C8H9NO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound This compound is characterized by the presence of a hydroxy group at the 5-position and a methoxy group at the 3-position of the pyridine ring, along with an ethanone group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxy-3-methoxypyridin-2-yl)ethanone typically involves the reaction of appropriate pyridine derivatives with suitable reagents under controlled conditions. One common method involves the use of 3-methoxypyridine as a starting material, which undergoes hydroxylation at the 5-position followed by acylation at the 2-position to introduce the ethanone group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Hydroxy-3-methoxypyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
- Oxidation of the hydroxy group can yield 1-(5-oxo-3-methoxypyridin-2-yl)ethanone.
- Reduction of the ethanone group can produce 1-(5-hydroxy-3-methoxypyridin-2-yl)ethanol.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(5-Hydroxy-3-methoxypyridin-2-yl)ethanone has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Hydroxy-3-methoxypyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the pyridine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ethanone group can also interact with enzymes and receptors, modulating their function.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Hydroxy-5-methoxypyridin-4-yl)ethanone
- 1-(3-Hydroxy-5-methylpyridin-2-yl)ethanone
Comparison: 1-(5-Hydroxy-3-methoxypyridin-2-yl)ethanone is unique due to the specific positioning of the hydroxy and methoxy groups on the pyridine ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the presence of the hydroxy group at the 5-position rather than the 3-position can affect its ability to form hydrogen bonds and interact with biological targets.
Eigenschaften
CAS-Nummer |
1256807-12-1 |
|---|---|
Molekularformel |
C8H9NO3 |
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
1-(5-hydroxy-3-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H9NO3/c1-5(10)8-7(12-2)3-6(11)4-9-8/h3-4,11H,1-2H3 |
InChI-Schlüssel |
IQCPJYZOYZLMQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=N1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methoxy-4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline](/img/structure/B12963216.png)
![(1S,4S)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B12963218.png)







